molecular formula C9H18ClNO B2796659 1-azaspiro[4.5]decan-8-ol hydrochloride CAS No. 1202072-50-1; 1992996-36-7

1-azaspiro[4.5]decan-8-ol hydrochloride

Cat. No.: B2796659
CAS No.: 1202072-50-1; 1992996-36-7
M. Wt: 191.7
InChI Key: SAFKGUWMCWRDNE-JUAUBFSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cis-1-Azaspiro[4.5]decan-8-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-azaspiro[4.5]decan-8-ol hydrochloride lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity .

Properties

IUPAC Name

1-azaspiro[4.5]decan-8-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-2-5-9(6-3-8)4-1-7-10-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKGUWMCWRDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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